

Using Oclacitinib-13C-d3 as an internal standard

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Compound of Interest

Compound Name: Oclacitinib-13C-d3

Cat. No.: B12300133

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Application Note and Protocol: Quantitative Analysis of Oclacitinib in Biological Matrices Using Oclacitinib-13C-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oclacitinib is a selective Janus kinase (JAK) inhibitor used in veterinary medicine to control pruritus (itching) associated with allergic and atopic dermatitis in dogs.[1][2] It functions by inhibiting the activity of JAK1 and JAK3 enzymes, which are critical components of the signaling pathway for numerous pro-inflammatory and pruritogenic cytokines.[3][4][5][6] Accurate quantification of Oclacitinib in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development and therapeutic drug monitoring.

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8][9] A SIL internal standard is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[8] This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[7] [10][11]



This application note provides a detailed protocol for the quantification of Oclacitinib in plasma using **Oclacitinib-13C-d3** as an internal standard by LC-MS/MS. **Oclacitinib-13C-d3** is an ideal internal standard for this purpose, ensuring high accuracy, precision, and robustness.[12] [13]

Oclacitinib's Mechanism of Action

Oclacitinib exerts its therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[6] Cytokines involved in allergy and inflammation bind to their specific receptors, activating associated JAK enzymes.[4][5] Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of genes involved in the inflammatory and pruritic response.[1][5] Oclacitinib selectively inhibits JAK1, thereby blocking the signaling of cytokines like IL-2, IL-4, IL-6, IL-13, and IL-31, which are key drivers of itch and inflammation in allergic dermatitis.[1][4]



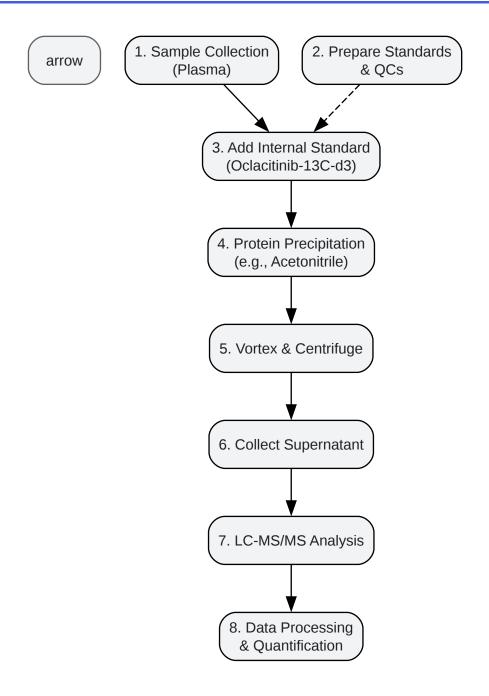
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Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

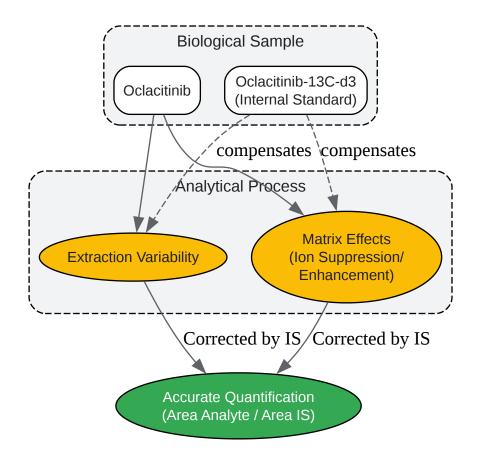
Experimental Protocol

This protocol outlines a method for quantifying Oclacitinib in canine plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.









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